4,6-Dinitroresorcinol

Beschreibung

Historical Development of 4,6-Dinitroresorcinol Synthesis and Characterization

The synthesis of specific nitroaromatic isomers like this compound has historically been a challenge for chemists. The direct nitration of phenolic compounds such as resorcinol (B1680541) is often difficult to control due to the highly exothermic nature of the reaction and the activating effect of the hydroxyl groups, which can lead to a mixture of products and over-nitration. googleapis.com

Early methods for the nitration of resorcinol and its derivatives often resulted in low yields of the desired 4,6-isomer, alongside substantial quantities of undesirable side products. google.com For instance, one documented procedure involving the admixture of resorcinol diacetate with a solution of nitric acid resulted in a yield of less than 45% for this compound, with the simultaneous production of styphnic acid in yields as high as 30% to 60%. googleapis.com Styphnic acid (2,4,6-trinitroresorcinol) is a particularly problematic and explosive byproduct. google.comgoogle.com Other approaches, such as using intermediates with bulky protecting groups to sterically hinder nitration at the 2-position, showed improved selectivity but still suffered from some degree of unwanted nitration. google.com

A significant advancement in the synthesis of this compound came with the development of more controlled and selective nitration processes. Key innovations, often detailed in patent literature, focused on minimizing side reactions. google.com These modern methods include:

Controlling Nitrosonium Ions: The use of a nitrosonium ion control agent, such as urea, in the reaction mixture helps to minimize side reactions catalyzed by these ions. google.com

Removing Nitrous Acid/NO₂: Purifying the nitrating agent, typically nitric acid, to remove dissolved nitrogen dioxide (NO₂) and nitrous acid is crucial for preventing the formation of styphnic acid. googleapis.comgoogle.com

Optimized Reaction Conditions: Precise temperature control, typically between -20°C and 25°C, and the use of specific acid concentrations (e.g., nitric acid, sometimes in combination with sulfuric acid) have been optimized to maximize yield and purity. google.com

These refined methods have successfully increased the yield of this compound to approximately 65-85%, with minimal formation of styphnic acid or the 2,4-dinitroresorcinol (B3191118) isomer. google.com The characterization of the product has also evolved, with modern techniques like High-Performance Liquid Chromatography (HPLC) being used to confirm the purity and isomeric identity of the synthesized this compound. google.com

| Method | Key Features | Reported Yield | Major Side Products | Reference |

|---|---|---|---|---|

| Early Direct Nitration | Nitration of resorcinol diacetate with HNO₃ containing N₂O₄. | < 45% | Styphnic acid (30-60%), 2,4-Dinitroresorcinol | googleapis.com |

| Intermediate with Steric Hindrance | Nitration of resorcinol diacetate to direct substitution to 4- and 6-positions. | 44-66% | Some nitration at 2-position, risk of styphnic acid formation | google.com |

| Controlled Nitration (Nitric Acid Medium) | Use of white fuming nitric acid, a nitrosonium ion control agent (urea), and removal of NO₂. Temperature control (-20°C to 25°C). | ~80% | Minimal styphnic acid and 2,4-dinitroresorcinol | google.com |

| Controlled Nitration (Sulfuric Acid Medium) | Reaction medium is primarily sulfuric acid with nitric acid and a nitrosonium ion control agent. Often preferred for safety and economy. | > 75% | Minimal side products | google.com |

| One-Step from Resorcinol | Reacting resorcinol with concentrated nitric acid (80-93 wt%) substantially free of suboxides. | > 60% | 2,4-Dinitroresorcinol | google.com |

Academic Significance and Research Trajectories of this compound

The academic and industrial interest in this compound is overwhelmingly driven by its role as a crucial precursor to 4,6-diaminoresorcinol (B101129) (DAR). google.comacs.org This subsequent compound is a key monomer in the production of poly(p-phenylenebenzobisoxazole), or PBO, a high-performance polymer known for its exceptional mechanical strength and thermal stability. googleapis.comresearchgate.net Consequently, a major research trajectory is the efficient and selective conversion of this compound to 4,6-diaminoresorcinol.

Key research trajectories involving this compound include:

Catalytic Hydrogenation: An extensive area of research focuses on the catalytic hydrogenation of this compound (often abbreviated as DNR) to produce 4,6-diaminoresorcinol. acs.orgresearchgate.net Studies investigate various catalysts, such as palladium on carbon (Pd/C), to achieve high yield and selectivity. researchgate.net Recent advanced research explores the use of precisely designed intermetallic catalysts, like Pd-Sn systems, to regulate the adsorption behavior of the substrate on the catalyst surface, thereby enhancing both the activity and selectivity of the hydrogenation process. acs.orgacs.org

Polymer Science: As the direct precursor to a PBO monomer, this compound is foundational to research aimed at synthesizing and improving PBO polymers. googleapis.comresearchgate.netresearchgate.net The purity and isomeric correctness of the initial this compound are critical for the final properties of the polymer.

Thermochemical and Computational Studies: The compound has been the subject of fundamental physicochemical studies. These include thermochemical investigations to determine its standard enthalpy of formation and decomposition through calorimetry. royalholloway.ac.uk Furthermore, computational studies using methods like density functional theory (DFT) have been employed to investigate its molecular geometry, intramolecular hydrogen bonding, and the rotational barriers of its nitro groups. researchgate.net

Synthesis of Novel Compounds: Beyond its main application, this compound is used to synthesize other novel chemical structures. For example, it has been used in the synthesis of a conducting polymer, Poly [azo-(1-napthol)], through alcoholic alkaline reduction. sciencemadness.org

Position of this compound within Nitroaromatic Compound Research

This compound occupies a specific and important niche within the broad class of nitroaromatic compounds. Nitroaromatics are characterized by having one or more nitro groups (—NO₂) attached to an aromatic ring, and they are widely used as explosives, chemical intermediates, and dyes. epa.gov

The position of this compound is defined by several key aspects:

Isomeric Specificity for Polymer Synthesis: Unlike many other dinitroaromatics, the primary value of this compound is not derived from its energetic properties but from its specific 1,3-dihydroxy-4,6-dinitro substitution pattern. This precise arrangement is essential for its conversion to 4,6-diaminoresorcinol, which then polymerizes to form the highly ordered, rigid-rod PBO polymer. googleapis.comgoogle.com This makes the challenge of selective synthesis paramount, a common theme in nitroaromatic chemistry but with a very specific goal in this case.

Comparative Energetic Properties: While it is a nitroaromatic and has been studied in the context of energetic materials, its lead salts are noted to be weaker explosives compared to the salts of its isomer, 2,4-dinitroresorcinol, and the more highly nitrated 2,4,6-trinitroresorcinol (styphnic acid). mdpi.com This makes it a useful compound for comparative studies within the field of energetic materials, helping to elucidate structure-property relationships. mdpi.comodu.edu

Electronic Effects: The two electron-withdrawing nitro groups significantly decrease the electron density of the aromatic ring. epa.gov This influences its reactivity and properties, such as its acidity (pKa) and its behavior in further chemical transformations like nucleophilic substitution or reduction. The study of these electronic effects is a central theme in the chemistry of all nitroaromatic compounds.

Environmental and Photochemical Research: Like other nitrophenolic compounds, this compound is relevant to environmental science. Nitroaromatics can be environmental contaminants, and research has investigated their degradation pathways, including biodegradation and photochemical degradation in the atmosphere. epa.govacs.org

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4,6-dinitrobenzene-1,3-diol | nih.gov |

| CAS Number | 616-74-0 | nih.govchemsrc.com |

| Molecular Formula | C₆H₄N₂O₆ | nih.govchemsrc.com |

| Molecular Weight | 200.11 g/mol | nih.govchemsrc.com |

| Appearance | Yellow crystalline solid / Slight-yellow powder | chemicalbook.comguidechem.com |

| Melting Point | 215 °C | chemsrc.comlookchem.com |

| Boiling Point | 404.6 °C at 760 mmHg | chemsrc.comlookchem.com |

| Density | ~1.8 g/cm³ | chemsrc.com |

| Water Solubility | 399.8 mg/L (at 77 °C) | guidechem.comlookchem.com |

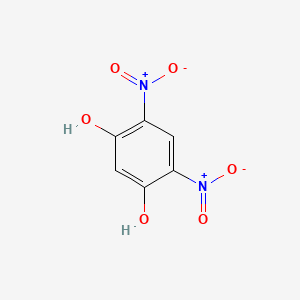

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dinitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXIRNHACKAGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210606 | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-74-0 | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dinitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4,6 Dinitroresorcinol

Selective Synthesis Approaches for 4,6-Dinitroresorcinol

The selective synthesis of this compound is a challenging task due to the high reactivity of the resorcinol (B1680541) ring, which can lead to the formation of multiple isomers and over-nitrated products. Research has focused on optimizing reaction conditions and precursor selection to favor the formation of the desired 4,6-isomer.

Optimized Nitration Procedures from Resorcinol-Based Precursors

The direct nitration of resorcinol often results in low yields of the 4,6-dinitro isomer, alongside significant quantities of by-products. google.com To enhance selectivity, methods have been developed using resorcinol-based precursors where the hydroxyl groups are protected. One common precursor is resorcinol diacetate. googleapis.com The use of bulky protecting groups at the 1- and 3-positions of the resorcinol ring sterically hinders nitration at the 2-position, thereby favoring substitution at the 4- and 6-positions. google.com

Another approach involves the direct, one-step nitration of resorcinol using concentrated nitric acid (80-93 wt%) that is substantially free of nitric acid suboxides (<2 wt%). acs.orggoogle.com This method has been shown to produce yields of over 60%. acs.orggoogle.com Temperature control is a critical parameter in these procedures. Reactions are often conducted at low temperatures, between -20°C and 25°C, with lower temperatures generally providing higher yields of the desired product. google.com

The nitrating medium also plays a crucial role. While some processes use nitric acid alone, others employ a mixed-acid system, typically nitric acid and sulfuric acid. google.com In sulfuric acid-based nitration, the concentration of sulfuric acid has been optimized to maximize yield. Preliminary studies have shown that for a nitration with 2.5 equivalents of nitric acid, the optimal sulfuric acid concentration is approximately 80 wt%. google.com

Table 1: Effect of Sulfuric Acid Concentration on the Yield of this compound Data derived from preliminary studies using 2.5 equivalents of 90 wt.% white fuming nitric acid and resorcinol diacetate at approximately 10°C.

| Sulfuric Acid Concentration (wt.%) | Yield of this compound (%) |

|---|---|

| 60.0 | 13.5 |

| 70.0 | 42.0 |

| 75.0 | 49.0 |

| 77.5 | 50.0 |

| 78.5 | 55.0 |

| 79.5 | 54.0 |

| 80.0 | 55.0 |

| 80.5 | 54.5 |

| 82.5 | 54.5 |

| 85.0 | 41.0 |

| 95.5 | 18.5 |

Source: google.com

Control of Reaction By-product Formation in Nitration Processes

A primary challenge in the synthesis of this compound is the concurrent formation of undesired side products, most notably 2,4-dinitroresorcinol (B3191118) and the over-nitrated 2,4,6-trinitroresorcinol (styphnic acid). googleapis.comgoogle.com The production of styphnic acid can range from 30% to 60% in unoptimized procedures. googleapis.com

A key strategy to minimize these by-products is to control the concentration of nitrosonium ions (NO+), which can catalyze side reactions. This is achieved by first removing nitrogen dioxide (NO₂) and nitrous acid from the nitrating solution, for example, by bubbling oxygen through fuming nitric acid until it becomes colorless ("white fuming nitric acid"). googleapis.comgoogle.com Subsequently, a nitrosonium ion control agent, such as urea, is added to the reaction medium. googleapis.comgoogle.com Urea reacts with any residual NO₂ or nitrous acid, preventing their conversion to nitrosonium ions. googleapis.com The implementation of these control measures has been shown to substantially reduce styphnic acid production and increase the yield of this compound to 65-85%. google.com

Process Intensification and Scale-up Considerations in this compound Production

Transitioning the synthesis of this compound from laboratory batch processes to industrial-scale production requires addressing challenges of heat transfer, mass transfer, and safety, as direct nitrations are highly exothermic. googleapis.com Process intensification offers solutions through advanced reactor and process design.

The use of continuous flow reactors, such as microreactors or tubular reactors, is a key strategy. researchgate.netgoogle.com These systems offer superior heat and mass transfer compared to batch reactors, allowing for better temperature control and minimizing the formation of by-products. researchgate.net For instance, the nitration of L-phenylalanine, a similar process, was shown to be more efficient in a tubular reactor, avoiding dimerization by-products. researchgate.net A continuous production method for resorcinol itself has been developed using micro-passage reactors for the nitration step, highlighting the applicability of this technology. google.com For the synthesis of a related compound, 2-sulfo-4,6-dinitroresorcin (DNRS), a tubular reactor was successfully used, and the kinetics established in a batch reactor were verified, demonstrating a viable path to scale-up. researchgate.net

For purification and isolation on a larger scale, crystallization is a critical step. Advanced crystallization techniques, such as using airlift crystallizers, can be employed to suppress secondary nucleation. This allows for operation at higher supersaturation levels compared to standard stirred crystallizers, leading to the formation of higher quality crystals and providing greater flexibility in controlling the final crystal size, which is an important consideration for industrial production. researchgate.net

Derivatization Chemistry of this compound

The primary chemical transformation of this compound is its reduction to 4,6-diaminoresorcinol (B101129). This diamine is a crucial monomer for producing high-performance polybenzoxazole (PBO) polymers. Other derivatizations can include reactions involving its aromatic ring or hydroxyl groups.

Hydrogenation and Hydrodechlorination Reactions of Dinitroresorcinol Analogues

The conversion of the nitro groups in this compound and its analogues into amino groups is typically achieved through catalytic hydrogenation. This reaction reduces the two nitro groups to form 4,6-diaminoresorcinol, which is often isolated as its more stable dihydrochloride (B599025) salt. google.com

In addition to hydrogenation, hydrodechlorination is an important reaction for analogues such as 2-chloro-4,6-dinitroresorcinol. This reaction involves the catalytic removal of the chlorine atom alongside the reduction of the nitro groups to yield the same final product, 4,6-diaminoresorcinol. researchgate.net This allows for alternative synthetic routes that may start with halogenated precursors. The process can be carried out as a simultaneous hydrogenation-hydrodechlorination reaction. researchgate.net

The performance of catalytic systems is paramount for the efficient and selective hydrogenation and hydrodechlorination of dinitroresorcinol and its analogues.

Palladium supported on activated carbon (Pd/C) is a widely used and effective catalyst for these transformations. researchgate.net For the hydrogenation-dechlorination of 2-chloro-4,6-dinitroresorcinol, the activity of Pd/C catalysts has been shown to correlate with the Pd⁰/(Pd⁰+Pdⁿ⁺) ratio, with higher Pd⁰ content leading to higher activity. researchgate.net The choice of solvent is also critical; alkanol or acetic acid aqueous solutions have been found to be favorable for the hydrodechlorination step. researchgate.net

More advanced catalytic systems have been developed to improve selectivity and activity. A notable example is the use of palladium-tin (Pd-Sn) intermetallic catalysts for the selective hydrogenation of this compound (DNR) to 4,6-diaminoresorcinol (DAR). acs.orgacs.org Research has shown that modifying palladium with tin alters the catalyst's electronic properties and geometric structure. The tin atoms isolate the palladium sites and increase their electron density. acs.orgacs.org This modification weakens the adsorption of DNR and its intermediates on the catalyst surface, which in turn promotes hydrogen activation and the desorption of the desired DAR product. acs.orgacs.org A comparative study of different Pd-Sn intermetallic phases revealed that the PdSn catalyst provided the optimal balance, achieving a high selectivity of 96.7% for DAR at full DNR conversion under mild conditions (0.8 MPa H₂, 303 K). acs.orgacs.orgacs.org

Table 2: Performance of Different Pd-Sn Intermetallic Catalysts in the Hydrogenation of this compound (DNR) Reaction Conditions: 0.8 MPa H₂, 303 K

| Catalyst | DNR Conversion (%) | DAR Selectivity (%) |

|---|---|---|

| Pd | 100 | 80.5 |

| Pd₃Sn | 100 | 88.2 |

| PdSn | 100 | 96.7 |

| PdSn₂ | 100 | 36.3 |

These findings demonstrate that the precise engineering of bimetallic catalysts at the atomic level is a powerful strategy for enhancing the performance of hydrogenation reactions critical to the production of high-value chemical intermediates. acs.orgacs.org

Reaction Kinetics and Mechanistic Pathways in Catalytic Transformations

The catalytic hydrogenation of this compound (DNR) to 4,6-diaminoresorcinol (DAR) is a critical industrial reaction, as DAR is a key monomer for high-performance poly(p-phenylene-2,6-benzobisoxazole) (PBO) fibers. acs.orggoogle.com The kinetics and mechanisms of this transformation are highly dependent on the catalyst system employed.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are commonly used for this reduction. google.com Research into the hydrogenation of the related compound 2-chloro-4,6-dinitroresorcinol (CDNR) using Pd/C catalysts has provided insight into the reaction pathways. researchgate.netresearchgate.net The activity of these catalysts is influenced by the oxidation state of the palladium, with a high ratio of metallic palladium (Pd⁰) to oxidized palladium (Pdⁿ⁺) favoring high activity for the hydrogenation of CDNR. researchgate.net

Recent studies have focused on developing more selective and efficient catalysts. One advanced approach involves the use of palladium-tin (Pd-Sn) intermetallic catalysts. acs.org These catalysts are designed to regulate the adsorption behavior of DNR and its intermediates on the catalyst surface, which is a key factor in controlling selectivity. acs.org In conventional catalysis, strong metal-substrate interactions can sometimes compromise selectivity. acs.org By intermetallicizing palladium with tin, the adsorption of DNR is weakened, which enhances the activation of hydrogen and facilitates the desorption of the desired product, DAR. acs.org

Kinetic studies on these Pd-Sn systems reveal a positive kinetic order with respect to hydrogen pressure, with the reaction rate increasing as hydrogen pressure rises. acs.org Notably, the kinetic order of hydrogen is lower on the PdSn intermetallic catalyst compared to a standard Pd catalyst, indicating that hydrogen activation is more favorable on the PdSn surface. acs.org This leads to a simultaneous enhancement of both catalytic activity and selectivity towards DAR. acs.org At full DNR conversion, the PdSn intermetallic catalyst can achieve a DAR selectivity of up to 96.7%. acs.org

The proposed catalytic cycle on these intermetallic surfaces involves several key steps:

Dissociative adsorption of H₂ on the catalyst surface.

Adsorption of the this compound molecule.

Stepwise reduction of the two nitro groups to amino groups via nitroso and hydroxylamine (B1172632) intermediates.

Desorption of the final 4,6-diaminoresorcinol product from the catalyst surface.

The well-defined structure of the PdSn intermetallic is believed to provide an optimal configuration for the selective hydrogenation of DNR to DAR, preventing over-hydrogenation or side reactions like N-N coupling that can occur on contiguous palladium sites. acs.org

Table 1: Performance of Different Palladium-Based Catalysts in this compound (DNR) Hydrogenation

| Catalyst | Key Feature | Selectivity to 4,6-diaminoresorcinol (DAR) | Reference |

|---|---|---|---|

| Pd/C | Standard Palladium on Carbon | High activity, but selectivity can be an issue. | researchgate.net |

| PdSn Intermetallic | Optimized adsorption due to isolated Pd sites | Up to 96.7% | acs.org |

| PdSn₂ Intermetallic | Higher tin content | 36.3% | acs.org |

Solvent Effects on Catalytic Activity and Selectivity

The choice of solvent plays a crucial role in the catalytic transformations of this compound, significantly impacting both the reaction rate and the selectivity towards the desired product. researchgate.netrsc.org In the catalytic hydrogenation of the related compound 2-chloro-4,6-dinitroresorcinol (CDNR), the yield of 4,6-diaminoresorcinol (DAR) is largely dependent on the solvent media. researchgate.net

Research has established correlations between the dielectric constants of solvents and the resulting catalytic activity and selectivity. researchgate.net Aqueous solutions of alkanols or acetic acid have been found to be favorable for these reactions. researchgate.net For instance, carrying out the reaction in an 80% ethanol/water medium was shown to be effective, with no 2-chloro-4,6-diaminoresorcinol by-product being detected in the hydrogenation-dechlorination of CDNR. researchgate.net This suggests that polar protic solvents can influence the reaction pathway, favoring the desired product formation. The solvent can interact directly with the catalyst, substrates, and products, which can alter the reaction mechanism and energy barriers. rsc.org In a patented process, methanol (B129727) was used as the solvent for the hydrogenation of this compound over a 5% palladium on carbon catalyst at 60°C. google.comgoogle.com

Table 2: Influence of Solvent Systems on Catalytic Hydrogenation of Dinitroresorcinol Derivatives

| Solvent System | Observation | Reference |

|---|---|---|

| Alkanol Aqueous Solutions | Favorable for hydrodechlorination and hydrogenation reactions. | researchgate.net |

| Acetic Acid Aqueous Solutions | Favorable for hydrodechlorination and hydrogenation reactions. | researchgate.net |

| 80% Ethanol/Water | High selectivity, preventing the formation of chlorinated by-products in CDNR reduction. | researchgate.net |

| Methanol | Used as a solvent for the hydrogenation of DNR to DAR. | google.comgoogle.com |

Formation of Metal Salts and Their Chemical Reactivity

This compound is an acidic compound capable of forming salts with various metals. These salts, particularly those of heavy metals, have been investigated for their energetic properties. royalholloway.ac.uknih.gov Lead(II) salts of this compound are known primary explosives, although they are noted to be less powerful and less sensitive to impact than lead styphnate. nih.gov

The synthesis of these metal salts can be achieved through precipitation reactions. A detailed method for the preparation of monobasic lead this compound has been documented. royalholloway.ac.uk The process involves reacting a hot aqueous solution of this compound (at 90°C) with a freshly prepared slurry of lead hydroxide (B78521). royalholloway.ac.uk The lead hydroxide is made by reacting lead acetate (B1210297) trihydrate with sodium hydroxide. royalholloway.ac.uk The resulting brick-red precipitate of the basic lead salt is agitated at an elevated temperature before being filtered, washed, and dried. royalholloway.ac.uk

Besides the normal and basic salts, this compound can also form an acidic lead(II) salt. nih.gov The reactivity of these salts is primarily defined by their nature as energetic materials. Thermochemical studies have been conducted to determine the standard enthalpies of formation for compounds like lead this compound, which is crucial for understanding their explosive potential. royalholloway.ac.uk

In addition to metal salts, this compound also reacts with nitrogen bases to form proton-transfer compounds or salts. For example, it reacts with 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(5-hydroxy-2,4-dinitrophenolate), a 1:2 salt. researchgate.netresearchgate.net

Synthesis of Azo Dyes and Other Functionalized Derivatives

While this compound itself is used in some dye applications, its primary role in the synthesis of azo dyes is as a precursor to its amino derivatives. The general synthesis of azo dyes involves a diazotization-coupling reaction, where a primary aromatic amine is converted into a diazonium salt, which then couples with an electron-rich species like a phenol (B47542) or another amine. nih.govcuny.edu

To produce an azo dye from this compound, the nitro groups must first be reduced to amino groups. The most significant derivative in this context is 4,6-diaminoresorcinol (DAR), obtained through the catalytic hydrogenation of this compound. acs.orggoogle.com This diamine can then be diazotized (forming a bis-diazonium salt) and coupled with suitable aromatic compounds to create polyazo dyes. There is a specific mention of using 4,6-diaminoresorcinol for the synthesis of active azo dyes intended for polyamide fibers. google.com

The most prominent functionalized derivative of this compound is, therefore, 4,6-diaminoresorcinol. Beyond its use in dye synthesis, DAR is a highly valuable monomer for producing high-performance polymers. google.com Its reaction with compounds like bisacids or their derivatives leads to the formation of polybenzoxazole (PBO) polymers, which are known for their exceptional thermal stability and mechanical strength. acs.orggoogle.com

Computational and Theoretical Chemistry of 4,6 Dinitroresorcinol

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations have been instrumental in elucidating the fine details of the 4,6-dinitroresorcinol molecule. These methods provide a theoretical framework for understanding its geometry and energetic characteristics.

Ab Initio Molecular Orbital Theory for Structural Elucidation

Ab initio molecular orbital theory, a group of methods based on first principles without the use of experimental data, has been employed to study the structure of this compound. jefferson.eduwiley.comscribd.com These calculations have been particularly useful in understanding the impact of intramolecular hydrogen bonding on the molecule's geometry. acs.orgacs.org Studies have shown that the geometries of the benzene (B151609) ring in nitroresorcinols are altered to some extent by these internal hydrogen bonds. acs.orgacs.org

Gas-phase electron diffraction experiments, in conjunction with ab initio calculations, have determined that resonance-assisted intramolecular hydrogen bonding leads to significant changes in bond lengths when compared to the parent molecules, phenol (B47542) and nitrobenzene. researchgate.netresearchgate.net The planarity of the nitro groups is also significantly influenced by these intramolecular interactions. acs.orgacs.org

Møller-Plesset Perturbation Theory (MP2) for Energetic Properties

Møller-Plesset perturbation theory, specifically at the second order (MP2), is a common method to account for electron correlation, improving upon the Hartree-Fock approximation. fiveable.meq-chem.comwikipedia.orgsmu.edu This approach provides a more accurate picture of the molecule's energetic properties. fiveable.meq-chem.com For this compound, MP2 calculations have been used to investigate its molecular structure and the energetics of intramolecular hydrogen bonding. researchgate.net The MP2 method is often used in conjunction with other computational techniques to provide a comprehensive understanding of the molecule's stability and reactivity. researchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the electronic structure of molecules like this compound. dergipark.org.tr This method offers a good balance between computational cost and accuracy.

Conformational Analysis and Rotational Barrier Determination

DFT calculations have been crucial in analyzing the different possible conformations of this compound and determining the energy barriers for the rotation of its functional groups. acs.org Researchers have investigated several conformers, including those where the hydrogen bonding is hindered by the rotation of the hydroxyl groups. acs.orgacs.org

Three primary conformers have been studied: the syn-syn, syn-anti, and anti-anti forms. acs.org In the syn-syn conformer, both hydroxyl groups are oriented towards the nitro groups, forming two intramolecular hydrogen bonds. In the syn-anti and anti-anti forms, one or both hydroxyl groups are rotated away, disrupting the hydrogen bonds. acs.org DFT studies have shown that in the syn-anti form, the nitro group not involved in hydrogen bonding is rotated out of the molecular plane by about 20°. acs.org In the anti-anti conformer, both nitro groups are rotated. acs.org The rotational barrier for the nitro group is significantly higher when it is involved in a hydrogen bond. dergipark.org.tr

Intramolecular Hydrogen Bonding Characterization and Stability

Table 1: Torsional Angles of Nitro Groups in this compound Conformers This table is based on data from theoretical studies on the different conformations of this compound. acs.org

| Conformer | Computational Method | Torsional Angle (Nitro Group 1) | Torsional Angle (Nitro Group 2) |

| syn-syn | RHF/6-311G | 0.0° | 0.0° |

| syn-syn | B3LYP/6-311G | 0.0° | 0.0° |

| syn-anti | RHF/6-311G | 0.0° | ~20.0° |

| syn-anti | B3LYP/6-311G | 0.0° | ~20.0° |

| anti-anti | RHF/6-311G | ~24.7° | ~24.7° |

| anti-anti | B3LYP/6-311G | ~20.5° | ~20.5° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electronic Structure

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and chemical reactivity. unesp.brimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and electronic transitions. researchgate.net

For this compound, the HOMO and LUMO are distributed across the molecule, with significant contributions from the nitro groups and the benzene ring. mdpi.com The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests that the molecule is more readily excitable and potentially more reactive. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals and the resulting gap. researchgate.netmdpi.com

Table 2: Calculated Electronic Properties of this compound This table presents theoretical values for key electronic properties of this compound.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the vibrational frequencies of molecules, which are fundamental to interpreting experimental infrared (IR) and Raman spectra. For this compound, these calculations are instrumental in assigning specific vibrational modes to the observed spectral bands.

Theoretical vibrational analyses are commonly performed using Density Functional Theory (DFT), with hybrid functionals such as B3LYP, in conjunction with various basis sets. scispace.comresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net The potential energy distribution (PED) analysis is a critical component of these studies, as it allows for the unambiguous assignment of each calculated frequency to a specific type of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. scispace.commdpi-res.com

Studies on related nitroaromatic compounds indicate that the vibrational modes of the nitro groups (NO₂) are of particular interest. The symmetric and asymmetric stretching vibrations of the NO₂ groups are typically found in distinct regions of the IR and Raman spectra. researchgate.net Other important vibrational modes include the stretching of the hydroxyl (O-H) and carbon-hydrogen (C-H) bonds, as well as the various bending and torsional modes of the benzene ring and its substituents. researchgate.net

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| [Value] | [Value] | O-H stretching |

| [Value] | [Value] | C-H stretching |

| [Value] | [Value] | NO₂ asymmetric stretching |

| [Value] | [Value] | NO₂ symmetric stretching |

| [Value] | [Value] | C-C aromatic stretching |

| [Value] | [Value] | C-N stretching |

| [Value] | [Value] | O-H in-plane bending |

| [Value] | [Value] | NO₂ scissoring |

| [Value] | [Value] | C-H in-plane bending |

| [Value] | [Value] | NO₂ wagging |

| [Value] | [Value] | Ring torsional modes |

Note: This table is illustrative. Actual values would be derived from specific computational studies.

The spectroscopic signatures of this compound are heavily influenced by strong intramolecular hydrogen bonding between the hydroxyl and nitro groups, which can cause shifts in the vibrational frequencies of the involved functional groups. researchgate.net

Solvent Effects on Molecular Conformations and Energetics

The conformation and energetic profile of this compound can be significantly influenced by its solvent environment. Computational models, particularly the Polarizable Continuum Model (PCM), are employed to simulate these effects by treating the solvent as a continuous dielectric medium. researchgate.net Such studies have been conducted on this compound and related compounds, often in solvents like water and acetonitrile. researchgate.net

In the gas phase, the molecule's conformation is primarily dictated by intramolecular forces, especially the strong hydrogen bonds between the ortho-hydroxyl and nitro groups. researchgate.net When placed in a solvent, the molecule's dipole moment interacts with the solvent's dielectric field, leading to stabilization. The extent of this stabilization and any associated conformational changes depend on the solvent's polarity. researchgate.net

A detailed computational study would quantify these effects, as illustrated in the hypothetical table below:

Table 2: Illustrative Solvent Effects on the Energetics and Conformation of this compound

| Solvent | Dielectric Constant | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (e.g., C-C-N-O) (degrees) |

| Gas Phase | 1.0 | 0.00 | [Value] | [Value] |

| Acetonitrile | 37.5 | [Value] | [Value] | [Value] |

| Water | 78.4 | [Value] | [Value] | [Value] |

Note: This table is illustrative. Actual values would be derived from specific computational studies using methods like PCM-DFT.

The results would likely indicate that the molecule's dipole moment increases with solvent polarity, reflecting a greater polarization of the solute's electron density by the solvent's reaction field. Changes in relative energies and dihedral angles would provide insight into how the solvent modulates the conformational landscape of this compound.

Molecular Modeling of Reactivity and Interactions

Molecular modeling is a key tool for investigating the reactivity of this compound, particularly its decomposition mechanisms, and for understanding the intermolecular forces that govern its behavior in the solid and liquid states.

Reaction Pathway Prediction and Transition State Analysis

As an energetic material, the thermal decomposition of this compound is of significant interest. Computational methods are used to predict the initial steps of its decomposition, which are crucial for understanding its stability and sensitivity. The primary focus of these studies is often on the homolysis of the weakest bond, which is considered the "trigger bond" for decomposition. odu.edu

For many nitroaromatic compounds, the cleavage of the C-NO₂ bond is a primary initiation step. odu.edu Theoretical calculations can determine the bond dissociation energies (BDEs) for various bonds within the molecule to identify the most likely point of initial bond rupture. Furthermore, more complex reaction pathways, such as those involving intramolecular hydrogen transfer or cyclization reactions, can be modeled. odu.edu

Transition state theory is employed to calculate the activation energies for these proposed reaction steps. acs.org By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactant, the activation barrier for the reaction can be determined. odu.edu This information is vital for predicting the kinetic stability of the compound. For instance, a lower activation energy for a particular decomposition pathway indicates that it is more likely to occur at a given temperature. odu.edu While specific activation energies for the decomposition of this compound are cited in specialized literature, they are not broadly disseminated. scribd.comunicamp.br

Intermolecular Interactions in Condensed Phases

In the solid state, the properties of this compound are governed by how its molecules pack together and the nature of the intermolecular interactions between them. The crystal structure of this compound reveals a network of intermolecular hydrogen bonds, which play a significant role in the crystal packing. dntb.gov.uadokumen.pub

Molecular dynamics (MD) simulations can also be employed to study the behavior of this compound in the condensed phase. odu.edu By simulating the motions of a large ensemble of molecules over time, MD can provide insights into properties like density, bulk modulus, and the response of the material to external stimuli such as temperature and pressure. These simulations rely on force fields that accurately describe both the intramolecular and intermolecular potentials.

Advanced Spectroscopic and Analytical Characterization of 4,6 Dinitroresorcinol

Crystallographic Studies

Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. These techniques provide fundamental information about crystal packing, intermolecular interactions, and the conformation of the molecule in its crystalline form.

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline compounds. For 4,6-Dinitroresorcinol, single-crystal XRD analysis has revealed its specific crystal system, space group, and unit cell dimensions, offering a detailed view of its molecular arrangement.

Research has shown that this compound crystallizes in the monoclinic system with the space group P12₁/c. rsc.org This specific arrangement describes the symmetry of the crystal lattice. The study determined the precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal. The lattice parameters were found to be a = 11.709(2) Å, b = 5.030(1) Å, and c = 12.587(3) Å, with a β angle of 91.27(3)°. rsc.org The unit cell volume is 741.1 ų, and it contains four molecules (Z = 4). rsc.org These parameters define the geometry of the crystal lattice and are crucial for understanding the packing of the molecules. The structure also reveals the presence of intramolecular hydrogen bonds between the hydroxyl and nitro groups, a feature that significantly influences the molecular conformation. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄N₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P12₁/c |

| a (Å) | 11.709(2) |

| b (Å) | 5.030(1) |

| c (Å) | 12.587(3) |

| β (°) | 91.27(3) |

| Volume (ų) | 741.1 |

| Z (Molecules per unit cell) | 4 |

Molecular Spectroscopy Techniques

Molecular spectroscopy investigates the interaction of electromagnetic radiation with molecules to provide information about their structure, geometry, and electronic properties. Various techniques are employed to probe different aspects of the molecular system.

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules free from the influence of intermolecular forces present in the solid state. This method provides precise measurements of bond lengths and angles.

A study of this compound using gas-phase electron diffraction has provided detailed information on its molecular geometry. rsc.org The investigation highlighted the significant role of resonance-assisted intramolecular hydrogen bonding, which leads to noticeable changes in bond lengths when compared to parent molecules like phenol (B47542) and nitrobenzene. rsc.org For instance, the C-O bond length was determined to be 1.341 Å. rsc.org The study also provided mean values for C-C and C-H bond lengths. rsc.org The effective angle of torsion for the nitro group was found to be 14.4 ± 1.3 degrees, indicating a slight deviation from planarity. rsc.org

| Parameter | Value (rg) |

|---|---|

| (C-H)mean (Å) | 1.086 ± 0.015 |

| (C-C)mean (Å) | 1.402 ± 0.003 |

| C-O (Å) | 1.341 |

| C₃-C₄ (Å) | 1.424 ± 0.005 |

| Nitro Group Torsion Angle (°) | 14.4 ± 1.3 |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, providing information about its functional groups and bonding.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Key vibrational modes include the O-H stretching of the hydroxyl groups, the N-O stretching of the nitro groups, C-H stretching of the aromatic ring, and C=C stretching within the ring. Theoretical studies using density functional theory (DFT) have been employed to analyze the vibrational properties of this compound. nih.gov These studies show that the motions of the NO₂ groups are diffusely distributed, contributing to several vibrational modes. nih.gov The O-H stretching vibrations are typically observed in the region of 3200-3600 cm⁻¹ and are influenced by the strong intramolecular hydrogen bonding. The asymmetric and symmetric stretching vibrations of the NO₂ groups give rise to strong absorption bands, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound provides a characteristic molecular fingerprint. Similar to FTIR, the spectrum is dominated by vibrations of the nitro groups and the substituted benzene (B151609) ring. The symmetric stretching vibration of the nitro groups (typically around 1333-1343 cm⁻¹) is expected to produce a particularly strong and characteristic Raman peak. shu.ac.uk Vibrations of the aromatic ring, such as the ring breathing mode, also give rise to distinct Raman signals. The deformation of C-H bonds and other skeletal vibrations contribute to the complexity of the spectrum, allowing for detailed structural characterization. shu.ac.uk Computational studies have been used to predict the Raman spectra and assign the different vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly conjugated systems.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its aromatic system, which is substituted with two hydroxyl groups (auxochromes) and two nitro groups (chromophores). Nitrophenols typically exhibit absorption in the 200–400 nm range. rsc.org The primary electronic transitions responsible for absorption in this region are π → π* and n → π* transitions. libretexts.org The π → π* transitions, involving the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals of the benzene ring, are generally of high intensity. The n → π* transitions, which involve the promotion of a non-bonding electron from an oxygen or nitrogen atom to a pi anti-bonding orbital, are typically of lower intensity. The presence of the electron-withdrawing nitro groups and electron-donating hydroxyl groups on the conjugated ring system influences the energy of these transitions and thus the position of the absorption maxima (λmax).

Advanced Microscopic and Surface Characterization

The physical and chemical properties of a material at its surface are critical for understanding its behavior. Advanced microscopic and surface characterization techniques provide nanoscale to microscale insights into the morphology, structure, and elemental composition of this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. The method involves scanning the sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's composition and topography.

For this compound, which typically exists as a crystalline solid, SEM analysis is instrumental in characterizing its crystal morphology. This includes determining the size, shape, and size distribution of the crystals. Furthermore, SEM can reveal details about the surface texture, such as smoothness or the presence of defects, cracks, or voids. researchgate.net The state of agglomeration, where individual crystals clump together, can also be effectively visualized. This morphological information is vital as it can influence the compound's bulk properties and reactivity.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of a material's internal structure at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device.

While specific TEM studies on this compound are not extensively detailed in the available literature, the technique's application would allow for the direct imaging of the crystal lattice. This could reveal nanoscale features such as crystalline defects, dislocations, and grain boundaries within the material. For nano-sized particles of this compound, TEM would be essential for confirming their size, shape, and internal crystalline structure, providing a level of detail unattainable by other microscopic methods. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine elemental composition and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. thermofisher.com The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the element's chemical environment, allowing for the identification of its oxidation state and bonding partners. thermofisher.com

For this compound (C₆H₄N₂O₆), an XPS analysis would provide a survey scan to identify the constituent elements—Carbon (C), Nitrogen (N), and Oxygen (O)—and quantify their surface concentrations. High-resolution scans of the C 1s, N 1s, and O 1s regions would offer detailed chemical state information. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic ring (C-C/C-H), carbons bonded to hydroxyl groups (C-OH), and carbons bonded to nitro groups (C-NO₂). Similarly, the O 1s spectrum would differentiate between oxygen in the hydroxyl (-OH) and nitro (-NO₂) groups, while the N 1s spectrum would confirm the chemical state of nitrogen in the nitro groups.

| Element | Orbital | Predicted Binding Energy Range (eV) | Chemical Environment in this compound |

| Carbon | C 1s | ~284.5 - 285.0 | Aromatic C-C, C-H |

| ~286.0 - 287.0 | C-OH (hydroxyl) | ||

| ~285.5 - 286.5 | C-NO₂ (nitro) | ||

| Oxygen | O 1s | ~532.5 - 533.5 | C-OH (hydroxyl) |

| ~533.5 - 534.5 | O-N=O (nitro) | ||

| Nitrogen | N 1s | ~405.0 - 407.0 | C-NO₂ (nitro) |

Note: These are predicted binding energy ranges based on typical values for organic functional groups; actual values may vary.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com It is commonly integrated with electron microscopes (both SEM and TEM). During EDS analysis, the electron beam strikes the sample, exciting electrons in the atoms and causing the emission of characteristic X-rays. thermofisher.com The energy of these X-rays is specific to the element from which they were emitted, allowing for the identification of the elements present in the sample. thermofisher.com

When applied to this compound, EDS analysis would confirm the presence of carbon, nitrogen, and oxygen. A key advantage of EDS is its ability to perform elemental mapping. This function generates a visual map showing the spatial distribution of each element across the analyzed area of the sample. For a pure sample of this compound, EDS mapping would be expected to show a uniform and overlapping distribution of C, N, and O, confirming the compound's homogeneity at the micro-scale.

| Element | Atomic Symbol | Kα Line Energy (keV) |

| Carbon | C | 0.277 |

| Nitrogen | N | 0.392 |

| Oxygen | O | 0.525 |

Note: Kα line energies are characteristic X-ray energies used for elemental identification in EDS.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds in a mixture. High-Performance Liquid Chromatography is a particularly crucial method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for purity assessment and quantitative analysis of synthesized chemical compounds like this compound.

The synthesis of this compound often results in a mixture containing other isomers, such as 2,4-Dinitroresorcinol (B3191118), and related byproducts like Styphnic acid and 4-Nitroresorcinol. google.com HPLC is the preferred method to monitor the reaction and determine the purity of the final product. google.com Reverse-phase HPLC, utilizing a nonpolar stationary phase like a C18 column, is commonly employed. A polar mobile phase, typically a mixture of solvents such as acetonitrile, methanol (B129727), and water with an acid modifier like acetic acid, is used to elute the compounds. google.com

In a typical analysis, a sample mixture is injected into the HPLC system. The components separate based on their differential partitioning between the mobile and stationary phases. For instance, in one documented method, this compound had a retention time of approximately 12.6 minutes, which allowed for its separation from Styphnic acid (~5.58 min) and a co-eluting peak of 4-Nitroresorcinol and 2,4-Dinitroresorcinol (~12 min). google.com By comparing the peak area of this compound to that of a certified reference standard, a precise quantitative analysis can be performed. Purity levels of 98.91% for recrystallized this compound have been successfully determined using external standard HPLC methods. google.com

| Parameter | Description | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | google.com |

| Stationary Phase | C18 Column | google.com |

| Mobile Phase | Acetonitrile, Methanol, Water, and 1% Acetic Acid | google.com |

| Application | Quantitative assay of reaction mixtures and purity analysis of the final product. | google.com |

| Reported Purity | 98.91% after recrystallization from acetic acid. | google.com |

| Example Retention Times | Styphnic acid: ~5.58 min; 4-Nitroresorcinol and 2,4-Dinitroresorcinol: ~12 min; this compound: ~12.6 min | google.com |

Coupled Spectroscopic and Kinetic Measurements (Operando Techniques)

The application of coupled spectroscopic and kinetic measurements, often referred to as operando spectroscopy, provides a powerful methodology for gaining real-time insights into the chemical transformations of this compound. This approach allows for the simultaneous monitoring of spectroscopic changes and reaction kinetics under actual reaction conditions, offering a deeper understanding of reaction mechanisms, intermediate species, and the influence of various parameters on the process. While specific operando studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and techniques are well-established and can be extrapolated from studies on analogous nitroaromatic compounds.

Operando techniques are invaluable for studying the synthesis and transformation of this compound. For instance, in the nitration of resorcinol (B1680541) to form this compound, operando spectroscopy could track the consumption of the starting material and the formation of the dinitro-product in real-time. This would enable the optimization of reaction conditions such as temperature, reactant concentrations, and catalyst choice to maximize yield and minimize the formation of unwanted byproducts. Similarly, in the reduction of this compound to its corresponding amino derivatives, a crucial step in the synthesis of various specialty polymers, operando methods can elucidate the reaction pathway and kinetics.

A variety of spectroscopic techniques can be coupled with kinetic measurements in an operando setup. Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for monitoring the concentration of conjugated aromatic compounds like this compound and its derivatives, which often exhibit distinct absorption spectra. Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules, allowing for the identification of functional groups and the tracking of changes in chemical bonding during a reaction. For example, the disappearance of the nitro group (-NO2) vibrations and the appearance of amino group (-NH2) vibrations can be monitored to follow the reduction of this compound.

Detailed Research Findings from Analogous Systems

To illustrate the potential of operando techniques for studying this compound, we can consider findings from research on similar nitroaromatic compounds. For example, studies on the catalytic reduction of other dinitrophenols have successfully employed UV-Vis spectroscopy to monitor the reaction progress. In a typical experiment, the decrease in the absorbance of the dinitrophenol peak and the emergence of a new peak corresponding to the aminophenol product are tracked over time. This allows for the determination of reaction rates and the evaluation of catalyst performance.

In one such study on the reduction of 2,4-Dinitrophenol (a structural isomer of this compound) using metallic nanoparticles as catalysts, researchers were able to follow the reaction kinetics by recording UV-Vis spectra at regular intervals. The data revealed a pseudo-first-order reaction kinetic with respect to the dinitrophenol concentration. The rate constants were calculated from the slope of the linear plot of ln(C/C₀) versus time, where C is the concentration of the dinitrophenol at time t and C₀ is the initial concentration.

Graphene-enhanced Raman spectroscopy (GERS) has also been utilized to monitor the photoreduction of nitroaromatic compounds. This technique can provide detailed structural information about the reactant and product molecules on a catalyst surface during the reaction. The ability to observe changes in the vibrational modes of the nitro group in real-time offers insights into the mechanism of reduction.

The data obtained from such operando studies are crucial for building accurate kinetic models and for the rational design of more efficient synthetic and degradative processes involving this compound.

Illustrative Data from an Analogous System: Catalytic Reduction of a Dinitrophenol

The following interactive data table presents representative kinetic data for the catalytic reduction of a dinitrophenol, analogous to what could be obtained for this compound using an operando UV-Vis spectroscopy setup. The reaction progress is monitored by the change in absorbance of the dinitrophenol at its maximum absorption wavelength (λmax).

| Time (minutes) | Absorbance at λmax | Concentration (M) | ln(C/C₀) |

| 0 | 1.20 | 1.00E-04 | 0.00 |

| 5 | 0.95 | 7.92E-05 | -0.23 |

| 10 | 0.75 | 6.25E-05 | -0.47 |

| 15 | 0.59 | 4.92E-05 | -0.71 |

| 20 | 0.47 | 3.92E-05 | -0.94 |

| 25 | 0.37 | 3.08E-05 | -1.18 |

| 30 | 0.29 | 2.42E-05 | -1.42 |

This data is illustrative and based on studies of analogous compounds. C₀ represents the initial concentration.

Applications of 4,6 Dinitroresorcinol in Advanced Materials Science

Precursor in High-Performance Polymer Synthesis

4,6-Dinitroresorcinol is a vital monomer precursor for a class of high-performance polymers known for their remarkable strength and stability under extreme conditions. Its primary function is to provide the necessary chemical backbone that, after modification, can be polymerized into rigid-rod polymer chains.

The most significant application of this compound in polymer science is its role as a precursor to 4,6-diaminoresorcinol (B101129) (DAR), a key monomer in the synthesis of Poly(p-phenylene-2,6-benzobisoxazole), commonly known as PBO. researchgate.netgoogle.com PBO is a high-performance polymer renowned for its exceptional tensile strength and thermal stability, and it is commercially marketed under the trade name Zylon®. researchgate.net

The production process involves the chemical reduction of the two nitro groups on this compound to amine groups, yielding 4,6-diaminoresorcinol. google.com This diamino-dihydroxy monomer is then subjected to polycondensation with terephthalic acid (TPA) or its derivatives in a polyphosphoric acid (PPA) medium. researchgate.netgoogle.com This reaction forms the rigid benzobisoxazole heterocyclic rings that are characteristic of the PBO polymer chain. nist.gov The resulting polymer possesses a highly rigid, rod-like molecular structure which aligns in the direction of the fiber axis during spinning, contributing to its extraordinary mechanical properties. nist.gov

Table 1: Mechanical and Thermal Properties of PBO Fiber

| Property | Value |

|---|---|

| Tensile Strength | 4.5 - 5.8 GPa |

| Tensile Modulus | 260 - 300 GPa |

| Thermal Degradation Temp. | ~650°C |

| Limiting Oxygen Index (LOI) | 50 - 56 |

Note: Values can vary based on the specific grade and manufacturing process of the fiber. researchgate.net

The conjugated aromatic and heterocyclic rings in the PBO structure lead to extensive π-electron delocalization and molecular rigidity, which are the sources of its high thermal stability and outstanding mechanical strength, properties superior to many other high-performance fibers like polyaramids. nist.gov

The synthesis of PBO from the this compound-derived monomer is intrinsically linked to the field of liquid crystalline polymers. PBO is a lyotropic liquid crystalline polymer, meaning it forms liquid crystal phases in solution. google.com During the synthesis in polyphosphoric acid, the rigid, rod-like PBO polymer chains align into ordered domains, forming a nematic liquid crystalline solution. researchgate.net

This liquid crystalline behavior is crucial for the production of high-strength fibers. The polymer solution is extruded through a spinneret and drawn, a process known as dry-jet wet-spinning. researchgate.net The pre-existing order of the polymer chains in the liquid crystal state allows for the attainment of a very high degree of molecular orientation in the final fiber. This high orientation minimizes structural defects and maximizes the anisotropic properties of the polymer, particularly its axial tensile strength and modulus. nist.gov Therefore, the role of this compound as a precursor is fundamental to creating the specific rigid-rod polymer architecture necessary for the formation of these processable liquid crystalline systems.

Research into Energetic Materials and Propellant Chemistry

The presence of two nitro groups in the this compound structure makes it and its derivatives candidates for research in the field of energetic materials. Nitroaromatic compounds are a well-established class of explosives and propellants, and the dinitro-dihydroxy-benzene core of this compound offers a platform for creating novel energetic salts with specific combustion and stability characteristics.

Research has been conducted on the formulation of metallic salts of this compound, particularly lead compounds, for use as priming compositions and in fast-delay fuses and detonators. google.com The acidic nature of the hydroxyl groups on the resorcinol (B1680541) ring allows for the formation of salts with various metals. These salts can exhibit distinct energetic properties compared to the parent compound.

Historically, the technical application of lead compounds of this compound was limited by difficulties in producing them in a reproducible, free-flowing form. google.com Early precipitation methods often resulted in finely divided products that would cake upon drying, possessing low bulk density and poor flow characteristics. google.com However, improved processes were developed to synthesize specific lead compounds with more desirable physical properties. One such process involves reacting this compound with a soluble lead salt, like lead acetate (B1210297), under controlled conditions to produce a granular, free-flowing product. google.com

A notable example is a lead compound with a stoichiometric formula corresponding to 3(normal lead 4:6-dinitroresorcinate)·2(lead hydroxide). google.com This material was characterized as a free-flowing, granular product with a high bulk density, making it particularly suitable as a fast-burning delay composition and an ingredient in igniting compositions. google.com

Table 2: Characterization of a Synthesized Energetic Lead Salt of this compound

| Parameter | Finding |

|---|---|

| Product Form | Free-flowing, granular |

| Bulk Density | ~1.4 g/mL |

| Composition (Lead) | ~60.9% |

| Composition (Dinitroresorcinol) | ~34.8% |

| Application | Fast-burning delay composition |

Source: Data derived from research on lead compounds of 4:6-dinitroresorcinol. google.com

The thermal stability and decomposition pathway of any energetic material are critical parameters that determine its safety, storage life, and performance. For nitroaromatic compounds like this compound and its salts, thermal decomposition is a key area of investigation. The decomposition of such materials is often an exothermic process that can lead to rapid gas generation and, under confinement, detonation. nih.gov

Studies on related nitroaromatic compounds show that the initial step in thermal decomposition is typically the cleavage of the C-NO₂ or O-NO₂ bond, releasing highly reactive NO₂ gas. nih.govmdpi.com This initial step is often followed by a series of complex, autocatalytic reactions. mdpi.com The thermal behavior of this compound and its salts is investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG). nih.gov These methods help determine key parameters like the onset decomposition temperature, the energy released during decomposition, and the kinetics of the reaction.

For instance, DSC analysis can identify the temperatures at which melting and decomposition occur, with the decomposition peak indicating the point of maximum reaction rate. nih.gov The stability of energetic materials is crucial, as slow thermal decomposition can occur even during long-term storage, especially under elevated temperatures. researchgate.net Computational studies using density functional theory have been employed to analyze the electronic structure and thermodynamic properties of this compound, with findings suggesting that its decomposition reactions are thermodynamically favorable at high temperatures. researchgate.net This fundamental understanding is essential for assessing the stability and ensuring the safe handling and application of these materials in propellant and explosive formulations. wiley-vch.deidu.ac.id

Environmental Research and Remediation Strategies for Dinitroresorcinol Compounds

Environmental Fate and Transport Studies of Nitroaromatic Resorcinols

The environmental behavior of 4,6-dinitroresorcinol is not extensively documented in dedicated studies. However, its fate and transport can be inferred from the known characteristics of related nitroaromatic compounds, dinitrophenols, and resorcinol (B1680541) itself. The primary factors governing its environmental distribution include soil sorption, water solubility, and susceptibility to degradation processes like biodegradation and photolysis. nih.govcdc.gov

Nitroaromatic compounds can enter the environment through industrial wastewater discharge or deposition onto soil. arizona.edu Once in the environment, their transport is influenced by their physical and chemical properties. epa.gov For instance, the parent compound, resorcinol, is readily biodegradable and does not bioaccumulate. mst.dk It is expected to have high mobility in soil, and its half-life in aerobic screening tests is short, ranging from 0.16 to 0.24 days. mst.dk

However, the addition of nitro groups to the aromatic ring, as in this compound, significantly alters the compound's properties, often making it more persistent and recalcitrant. researchgate.net The environmental fate of dinitrophenols (DNPs) offers a closer analogy. The mobility of DNPs in soil is highly dependent on the soil's organic carbon content and pH. nih.gov Leaching to groundwater is more likely in soils with low organic carbon and a pH above 7, whereas leaching decreases in soils with higher organic carbon content and a lower pH. nih.gov Volatilization of DNPs from soil and water surfaces is generally not considered a significant transport process due to their low volatility. nih.gov These compounds can, however, be transported atmospherically and have been detected in rain and snow, indicating that wet deposition is a possible removal mechanism from the atmosphere. nih.gov

The persistence of nitroaromatic compounds is a key concern, as the nitro group makes the benzene (B151609) ring resistant to degradation. researchgate.net Under anaerobic conditions, which may be found in subsurface environments, soil microbes can reduce nitroaromatics to aromatic amines. arizona.edu These transformation products can then become immobilized by binding to soil organic matter, a process that could serve as a natural attenuation strategy. arizona.edu

Table 1: Environmental Fate Characteristics of Resorcinol (Parent Compound)

| Property | Finding | Reference |

|---|---|---|

| Biodegradability | Readily biodegradable; complete degradation occurred in 8 days in one study. | mst.dk |

| Bioaccumulation Potential | Low, based on an estimated bioconcentration factor (BCF) of 2. | mst.dk |

| Mobility in Soil | Expected to have high mobility based on an estimated Koc of 65. | mst.dk |

| Atmospheric Half-life | Estimated to be 1.9 hours for vapor-phase reaction with hydroxyl radicals. | mst.dk |

| Aerobic Half-life | 0.16 to 0.24 days using activated sludge. | mst.dk |

Development of Advanced Degradation Technologies

Given the persistence of many nitroaromatic compounds, significant research has focused on developing effective remediation technologies. These advanced degradation methods aim to break down the recalcitrant molecules into less harmful substances.

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductors and light to generate highly reactive hydroxyl radicals, which can mineralize organic pollutants. Studies on compounds structurally similar to this compound demonstrate the potential of this technology.

For example, the photodegradation of 2,4,6-trinitrophenol (picric acid) has been successfully achieved using semiconductor photocatalysts like Zinc Oxide (ZnO) and Titanium Dioxide (TiO2). researchgate.net Research showed that ZnO provided the best results for removing picric acid from aqueous solutions. researchgate.net Another advanced technique, cold plasma technology, has been effectively used to degrade 2,4,6-trinitroresorcinol (styphnic acid) in water. pjoes.com The efficiency of this process was found to be influenced by several factors, including pH, initial concentration, and the presence of oxidizing agents. The degradation followed first-order reaction kinetics, and the removal efficiency was significantly enhanced in acidic conditions (pH = 3.2) and with the addition of hydrogen peroxide (H2O2). pjoes.com These findings suggest that similar advanced oxidation processes could be highly effective for the degradation of this compound.

Table 2: Factors Influencing the Degradation of 2,4,6-Trinitroresorcinol by Cold Plasma

| Factor | Effect on Removal Efficiency | Reference |

|---|---|---|

| Input Electric Power | Proportional (higher power increases efficiency) | pjoes.com |

| Initial pH | Inversely proportional (highest efficiency at acidic pH 3.2) | pjoes.com |

| Initial Concentration | Inversely proportional (higher concentration decreases efficiency) | pjoes.com |

| Presence of Oxidizing Agents (e.g., H₂O₂) | Greatly increases efficiency | pjoes.com |

Bioremediation utilizes microorganisms to break down environmental pollutants and is considered a cost-effective and environmentally friendly alternative to physicochemical methods. nih.govresearchgate.net The biodegradation of nitroaromatic compounds has been extensively studied, revealing diverse microbial strategies for their transformation and mineralization. cswab.orgnih.gov

Aerobic bacteria have evolved several pathways to metabolize nitroaromatic compounds. These include the removal of the nitro group via monooxygenase or dioxygenase enzymes, or the reduction of the nitro group to a hydroxylamine (B1172632), which is then rearranged to a hydroxylated compound suitable for ring cleavage. nih.gov